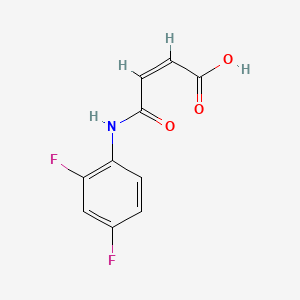

N-(2,4-Difluorophenyl)maleamic acid

説明

“N-(2,4-Difluorophenyl)maleamic acid” is a synthetic molecule with promising applications in various fields of research and industry. It is used as a laboratory chemical and for the manufacture of substances . The molecular formula of this compound is C10H7F2NO3 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a maleamic acid group attached to a 2,4-difluorophenyl group . The molecular weight of this compound is 227.16 g/mol .Physical And Chemical Properties Analysis

“this compound” has a melting point of 195°C . The density of this compound is 1.492g/cm3, and its boiling point is 415.9°C at 760 mmHg .科学的研究の応用

NMR Studies of Phencyclone Adducts

A study by Marshall et al. (2004) employed NMR methods to investigate hindered rotations and magnetic anisotropy in Diels–Alder adducts of phencyclone, using symmetrically substituted N-aryl maleimides, including variants such as N-(4-bromo-2,6-difluorophenyl)maleimide. These investigations provide insights into the dynamic behavior of these compounds under varying conditions (Marshall et al., 2004).

Graft Copolymerization Studies

Huang et al. (2005) studied the graft copolymerization of N-maleamic acid-chitosan and butyl acrylate, using gamma-ray irradiation. This research contributes to the understanding of the synthesis and properties of graft copolymers, potentially useful in various applications (Huang et al., 2005).

Design and Synthesis of Polymaleimides

Research by Huseeni and Al-Azzawi (2021) involved the design and synthesis of new polymaleimides containing maleimide ring, Schiff base, and citraconamic acid. These polymers show potential for wide applications due to their good fusibility and solubility (Huseeni & Al-Azzawi, 2021).

Synthesis and Structure Analysis

A study by Xiao (2011) on N-(Dehydroabietyl)maleamic acid provides detailed characterization of its structure using IR, NMR, and X-ray crystallography. Understanding the molecular structure of such compounds is crucial for their application in various scientific fields (Xiao, 2011).

Electropolymerization for Corrosion and Antibacterial Action

Mohammed and Saleh (2022) explored the electropolymerization of N-(1, 3-thiazo-2-yl) maleamic acid for creating protective coatings against corrosion and for antibacterial action. Such applications demonstrate the versatility of maleamic acid derivatives in materials science (Mohammed & Saleh, 2022).

Preparation of Bioactive Polymers

Research by Ali et al. (2014, 2017) on the preparation of poly (N-imidazolyl maleamic acid) indicates the potential of these compounds in the development of bioactive materials, useful in various biomedical applications (Ali et al., 2014), (Ali et al., 2017).

pH-Dependent Hydrolysis Profiles

Su et al. (2017) investigated the pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids, highlighting their applications in smart delivery systems and controlled release mechanisms (Su et al., 2017).

Safety and Hazards

“N-(2,4-Difluorophenyl)maleamic acid” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

(Z)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBSHLGHHLTWPZ-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

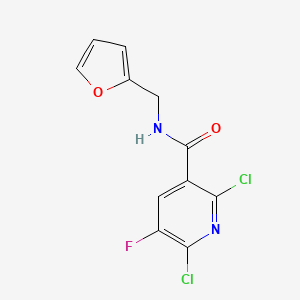

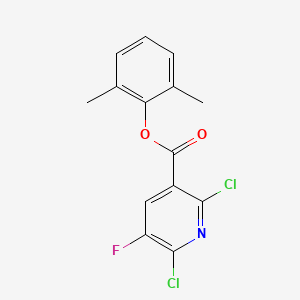

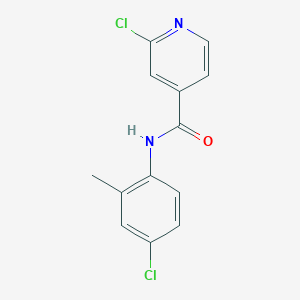

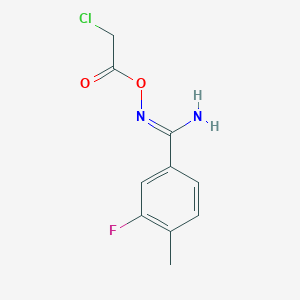

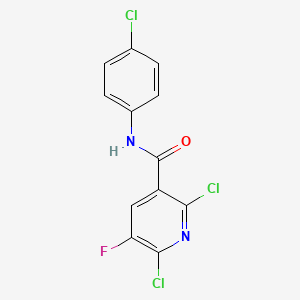

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-[4-(trifluoromethyl)phenyl]-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042915.png)

![4-Chloro-6-((5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)thio)-2-(methylthio)pyrimidine](/img/structure/B3042916.png)

![N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042917.png)

![N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B3042918.png)

![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B3042919.png)

![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B3042920.png)

![N'3-[5-chloro-3-(trifluoromethyl)-2-pyridyl]-2,5-dichloropyridine-3-carbohydrazide](/img/structure/B3042927.png)

![4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B3042929.png)

![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)